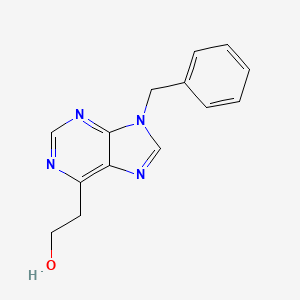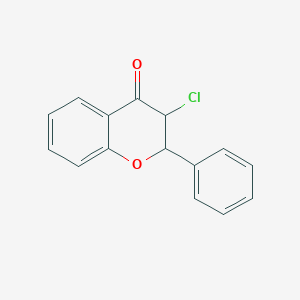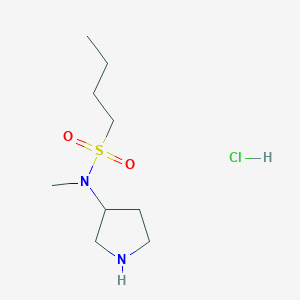
1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE: is a purine derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to the oxygen atom at the 6th position, a methyl group at the 8th position, and an amine group at the 2nd position of the purine ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE typically involves multiple steps, starting from commercially available purine derivatives. One common method involves the protection of the hydroxyl group at the 6th position using benzyl bromide in the presence of a base such as sodium hydride. The methylation at the 8th position can be achieved using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with various electrophiles to form substituted purine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
Chemistry: 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for purine receptors. It can be used to investigate the biochemical pathways involving purine metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design and development.
Industry: In the industrial sector, 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer properties .
Comparaison Avec Des Composés Similaires
6-(BENZYLOXY)-1H-PURIN-2-AMINE: Lacks the methyl group at the 8th position, which may affect its binding affinity and biological activity.
8-METHYL-1H-PURIN-2-AMINE: Lacks the benzyl group, resulting in different hydrophobic interactions and potentially lower potency.
6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-OL: Contains a hydroxyl group instead of an amine group at the 2nd position, which can alter its reactivity and biological effects.
Uniqueness: The combination of the benzyl, methyl, and amine groups in 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE provides a unique set of chemical and biological properties that distinguish it from other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
160948-27-6 |
|---|---|
Formule moléculaire |
C13H13N5O |
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
8-methyl-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-15-10-11(16-8)17-13(14)18-12(10)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,14,15,16,17,18) |
Clé InChI |
CSGNBFCPTIATBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=NC(=N2)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



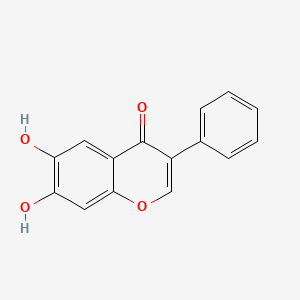
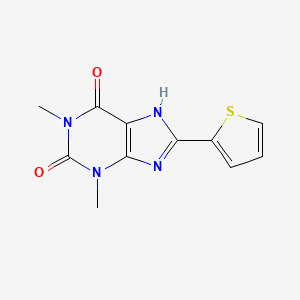



![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)
![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)

